1-(3-(Trifluoromethyl)isoxazol-5-yl)ethanol
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Overview
Description
1-(3-(Trifluoromethyl)isoxazol-5-yl)ethanol is a compound that belongs to the isoxazole family, which is a group of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and therapeutic potential . The trifluoromethyl group attached to the isoxazole ring enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Trifluoromethyl)isoxazol-5-yl)ethanol can be achieved through various methods. One common approach involves the cyclization of α,β-acetylenic oximes in the presence of a catalyst such as AuCl3 . Another method includes the use of microwave irradiation to reduce reaction time and obtain isoxazole-linked glycol-conjugates . Additionally, the use of tert-butyl nitrite or isoamyl nitrite enables an efficient one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is preferred to minimize costs, reduce toxicity, and generate less waste .
Chemical Reactions Analysis
Types of Reactions
1-(3-(Trifluoromethyl)isoxazol-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(3-(Trifluoromethyl)isoxazol-5-yl)ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its analgesic, anti-inflammatory, and immunosuppressant properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-(Trifluoromethyl)isoxazol-5-yl)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to biological targets, thereby increasing its potency and efficacy . The isoxazole ring structure allows the compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound with a similar ring structure but without the trifluoromethyl group.
3-(Trifluoromethyl)isoxazole: Similar structure but lacks the ethanol group.
5-Methylisoxazole: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
1-(3-(Trifluoromethyl)isoxazol-5-yl)ethanol is unique due to the presence of both the trifluoromethyl group and the ethanol group, which enhance its chemical stability, biological activity, and potential therapeutic applications .
Properties
Molecular Formula |
C6H6F3NO2 |
---|---|
Molecular Weight |
181.11 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethanol |
InChI |
InChI=1S/C6H6F3NO2/c1-3(11)4-2-5(10-12-4)6(7,8)9/h2-3,11H,1H3 |
InChI Key |
NMFDLILEQDGQHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NO1)C(F)(F)F)O |
Origin of Product |
United States |
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